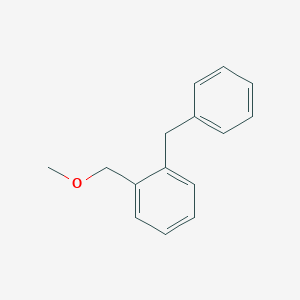![molecular formula C20H21NO4 B14315692 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione CAS No. 110698-41-4](/img/structure/B14315692.png)
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a benzyloxy group, a methoxyphenyl group, and a pyrrolidine-2,5-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Methoxylation: The methoxy group is introduced via methylation of the phenol intermediate using a methylating agent such as dimethyl sulfate or methyl iodide.
Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction, typically using a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides, resulting in the reduction of the pyrrolidine-2,5-dione ring to a pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenol derivatives, bases such as sodium hydroxide (NaOH)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Pyrrolidine derivatives
Substitution: Various substituted phenyl derivatives
科学的研究の応用
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may interact with enzymes or receptors, modulating their activity. The pyrrolidine-2,5-dione moiety may also play a role in the compound’s biological activity by interacting with cellular components.
類似化合物との比較
Similar Compounds
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione: shares similarities with other benzyloxy and methoxyphenyl derivatives, such as:
Uniqueness
- The unique combination of the benzyloxy, methoxyphenyl, and pyrrolidine-2,5-dione groups in this compound provides distinct chemical properties and potential applications that are not found in other similar compounds.
特性
CAS番号 |
110698-41-4 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC名 |
1-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO4/c1-24-18-13-15(11-12-21-19(22)9-10-20(21)23)7-8-17(18)25-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
YZXKBKBNEDJDFA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CCN2C(=O)CCC2=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
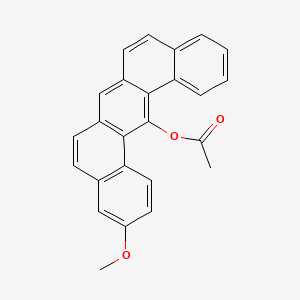
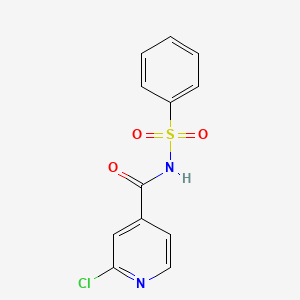

![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
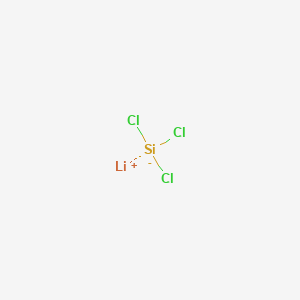
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
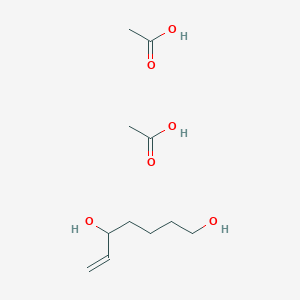
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
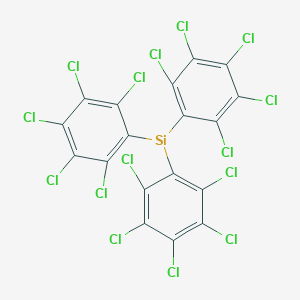
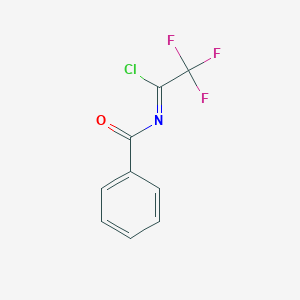
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
